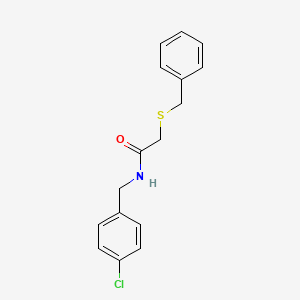
4-nitrobenzyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrobenzyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzyl ester family and has a molecular weight of 277.28 g/mol. In
Mecanismo De Acción
The mechanism of action of 4-nitrobenzyl 2-thiophenecarboxylate involves the release of the drug from the carrier molecule in response to a specific stimulus. This stimulus can be a change in pH, temperature, or the presence of an enzyme. Once the drug is released, it can interact with the target cells and exert its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant biochemical or physiological effects on the body. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-nitrobenzyl 2-thiophenecarboxylate in lab experiments is its high specificity for cancer cells. This makes it an ideal candidate for targeted drug delivery and cancer therapy. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to formulate for use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 4-nitrobenzyl 2-thiophenecarboxylate. One direction is the development of new drug delivery systems that utilize this compound. Another direction is the exploration of its potential use in the treatment of other diseases such as viral infections. Additionally, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics and to optimize its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its high specificity for cancer cells makes it an ideal candidate for targeted drug delivery and cancer therapy. Further studies are needed to fully understand its pharmacokinetics and pharmacodynamics and to optimize its therapeutic effects.
Métodos De Síntesis
The synthesis of 4-nitrobenzyl 2-thiophenecarboxylate involves the reaction between 4-nitrobenzyl alcohol and 2-thiophenecarboxylic acid in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane (DCM) solvent. The reaction yields this compound as a white crystalline solid with a yield of up to 85%.
Aplicaciones Científicas De Investigación
4-nitrobenzyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of drug delivery. It has been shown to have a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. Additionally, it has also been studied for its use in the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-12(11-2-1-7-18-11)17-8-9-3-5-10(6-4-9)13(15)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHXXSCFTIRESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789368.png)





![N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5789433.png)
![2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5789437.png)

![ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5789458.png)



![1-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5789477.png)